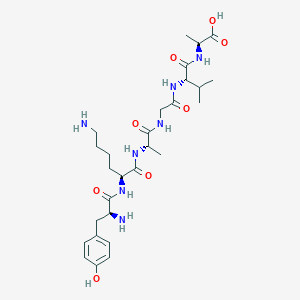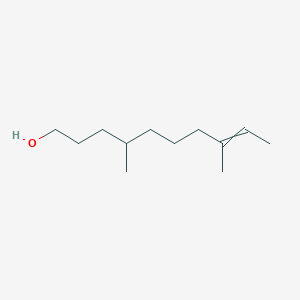![molecular formula C26H29N3O6 B12593282 N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide CAS No. 649714-51-2](/img/structure/B12593282.png)
N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide is a complex organic compound with the molecular formula C26H29N3O6 This compound is known for its unique structure, which includes a naphthalene ring, an aminobutoxy group, and a tyrosinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative with a 4-aminobutoxy group. This can be achieved through a nucleophilic substitution reaction where a naphthalene compound reacts with 4-aminobutanol under basic conditions.
Coupling with Tyrosine: The naphthalene derivative is then coupled with L-tyrosine through an amide bond formation. This step usually requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group of tyrosine.
Final Product Formation: The final step involves the cyclization and purification of the compound to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminobutoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce aminobutoxy-naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-phenylalaninamide
- N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tryptophanamid
Uniqueness
N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a tyrosinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
649714-51-2 |
|---|---|
Fórmula molecular |
C26H29N3O6 |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
3-[3-(4-aminobutoxy)naphthalen-1-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C26H29N3O6/c27-11-3-4-12-35-19-14-17-5-1-2-6-20(17)21(15-19)24(31)23(26(33)34)29-25(32)22(28)13-16-7-9-18(30)10-8-16/h1-2,5-10,14-15,22-23,30H,3-4,11-13,27-28H2,(H,29,32)(H,33,34)/t22-,23?/m0/s1 |
Clave InChI |
SGIZSKKHWHODRS-NQCNTLBGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(C=C2C(=O)C(C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)OCCCCN |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2C(=O)C(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)OCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
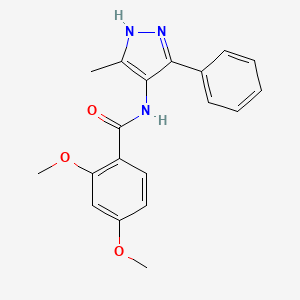
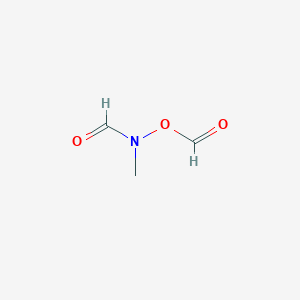
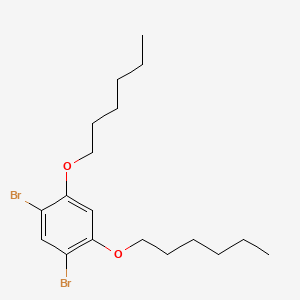
![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
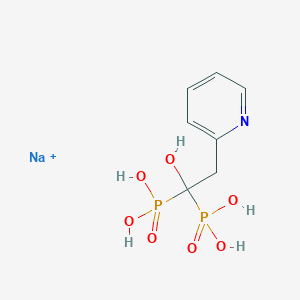
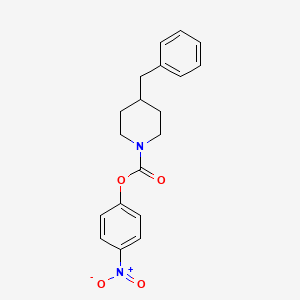
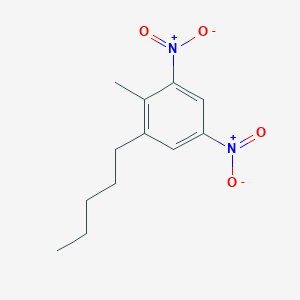

![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)
